molecular formula C22H33ClO8 B12300228 [6-acetyloxy-7-(chloromethyl)-7-hydroxy-1-(3-methylbutanoyloxy)-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-yl]methyl 3-methylbutanoate

[6-acetyloxy-7-(chloromethyl)-7-hydroxy-1-(3-methylbutanoyloxy)-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-yl]methyl 3-methylbutanoate

Cat. No.: B12300228
M. Wt: 460.9 g/mol
InChI Key: QERAXRDNYJPTRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorovaltrate K can be synthesized through the reaction of chlorinated valepotriates with specific reagents. One common method involves the reaction of chlorinated valepotriates with potassium hydroxide in an alcohol solvent. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield Chlorovaltrate K .

Industrial Production Methods

Industrial production of Chlorovaltrate K typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of chlorinated valepotriates as starting materials, which are reacted with potassium hydroxide under controlled temperature and pressure conditions. The product is then purified through filtration and drying processes .

Chemical Reactions Analysis

Types of Reactions

Chlorovaltrate K undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chlorovaltrate K has a wide range of scientific research applications, including:

Mechanism of Action

Chlorovaltrate K exerts its effects through multiple molecular targets and pathways. It induces cytotoxicity in cancer cells by interfering with cellular processes such as DNA replication and protein synthesis. The compound interacts with specific enzymes and receptors, leading to the disruption of cellular functions and ultimately causing cell death. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Chlorovaltrate K is unique among chlorinated valepotriates due to its specific chemical structure and biological activity. Similar compounds include:

  • Chlorovaltrate L
  • Chlorovaltrate M
  • Chlorovaltrate N
  • Rupesin B

These compounds also exhibit cytotoxic effects against cancer cell lines but differ in their chemical structures and specific biological activities. Chlorovaltrate K stands out due to its moderate cytotoxicity and potential therapeutic applications .

Properties

IUPAC Name

[6-acetyloxy-7-(chloromethyl)-7-hydroxy-1-(3-methylbutanoyloxy)-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-yl]methyl 3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33ClO8/c1-12(2)6-18(25)28-9-15-10-29-21(31-19(26)7-13(3)4)20-16(15)8-17(30-14(5)24)22(20,27)11-23/h10,12-13,16-17,20-21,27H,6-9,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERAXRDNYJPTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OCC1=COC(C2C1CC(C2(CCl)O)OC(=O)C)OC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33ClO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.